7-(4-(((6-环丙基嘧啶-4-基)氧基)甲基)哌啶-1-基)-5,6-二甲基-[1,2,4]三唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗:CDK2抑制
CDK2(细胞周期蛋白依赖性激酶 2)是癌症治疗的一个有希望的靶点。研究人员设计了一系列以吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶骨架为特征的小分子。 这些化合物被合成作为新型 CDK2 抑制剂 。主要发现包括:
- 酶抑制作用:几种化合物对 CDK2/细胞周期蛋白 A2 表现出抑制活性,IC50 值与索拉非尼 (IC50: 0.184 μM) 相当甚至更好。 值得注意的是,化合物 14 对癌细胞和 CDK2 均表现出强大的双重活性 。
含咪唑化合物
咪唑衍生物具有多种生物活性。虽然与所述化合物没有直接关系,但含咪唑的分子已被研究用于其治疗潜力。 例如,它们表现出抗菌、抗病毒和抗炎特性 。
PKB 激酶抑制
虽然没有针对所讨论的化合物进行专门研究,但抑制 PKB(蛋白激酶 B)激酶活性在癌症研究中至关重要。 研究人员探索了各种化合物,包括含有嘧啶和哌啶部分的化合物,以研究其 PKB 抑制效应 。
二氢吡咯衍生物
已研究了 3-(哌啶-4-基)-6,7-二氢-5H-吡咯并-[2,1-c][1,2,4]三唑并[1,5-a]嘧啶衍生物的合成。 这些化合物可能在药物发现和药物化学领域具有潜在的应用 。
抗 HIV 活性
虽然与该化合物没有直接关系,但研究人员已经探索了 6-芳基-3-(呋喃-2-基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪衍生物的体外抗 HIV-1 和抗 HIV-2 活性 。
细胞周期改变和凋亡诱导
化合物 14 表现出有希望的细胞毒活性,还诱导了癌细胞中细胞周期进程和凋亡的改变。 需要进一步研究以探索其作用机制 。
作用机制
Target of Action
The primary target of the compound 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This interruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of the action of 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is the significant inhibition of cell growth . This is achieved through the induction of apoptosis within the cells . The compound has shown superior cytotoxic activities against certain cell lines .
生化分析
Biochemical Properties
7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . It interacts with this enzyme, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects by binding to CDK2, inhibiting its activity . This interaction may lead to changes in gene expression and cellular metabolism, contributing to its observed cellular effects .
属性
IUPAC Name |
7-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-13-14(2)25-20-23-12-24-27(20)19(13)26-7-5-15(6-8-26)10-28-18-9-17(16-3-4-16)21-11-22-18/h9,11-12,15-16H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBQGEWDMDIAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。